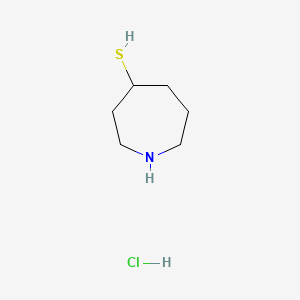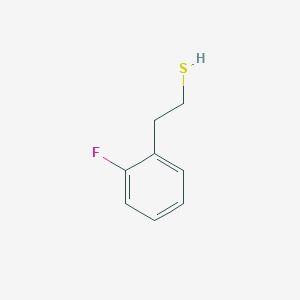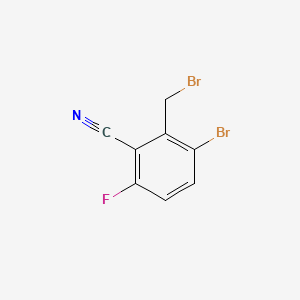
2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a bromobutene moiety attached to a dioxaborolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-bromobut-3-en-1-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted butene derivatives.
Coupling Reactions: The major products are biaryl or alkyl-aryl compounds, depending on the coupling partner.
Applications De Recherche Scientifique
2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action for 2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its reactivity in forming carbon-carbon bonds. The bromine atom can be displaced by nucleophiles, and the boron atom can participate in coupling reactions, facilitating the formation of new molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-(3-bromo-3-buten-1-yl)benzene: Similar in structure but with a benzene ring instead of a dioxaborolane ring.
(1-Bromobut-3-en-1-yl)benzene: Lacks the boron-containing dioxaborolane ring.
Uniqueness
2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a bromobutene moiety and a dioxaborolane ring, which provides distinct reactivity and versatility in organic synthesis compared to its analogs.
Propriétés
Formule moléculaire |
C10H18BBrO2 |
|---|---|
Poids moléculaire |
260.97 g/mol |
Nom IUPAC |
2-(1-bromobut-3-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H18BBrO2/c1-6-7-8(12)11-13-9(2,3)10(4,5)14-11/h6,8H,1,7H2,2-5H3 |
Clé InChI |
XRKKNBGRQBCTRB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(CC=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


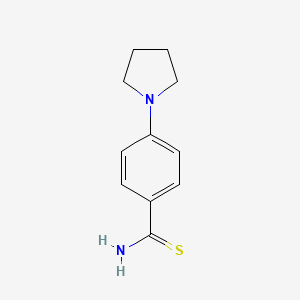


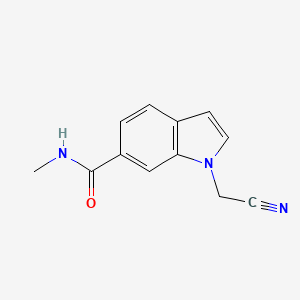
![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)

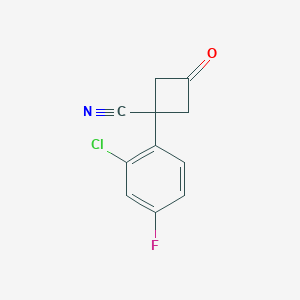
![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B15323382.png)

![2-[(1R)-1-aminoethyl]-5-bromophenolhydrochloride](/img/structure/B15323392.png)
